molecular formula C12H24 B12587591 (9S)-9-Methylundec-1-ene CAS No. 642995-42-4

(9S)-9-Methylundec-1-ene

Cat. No.: B12587591
CAS No.: 642995-42-4
M. Wt: 168.32 g/mol
InChI Key: RGIPKJYIRPALFQ-LBPRGKRZSA-N
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Description

(9S)-9-Methylundec-1-ene is an organic compound characterized by its unique structure, which includes a methyl group attached to the ninth carbon of an undecene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9S)-9-Methylundec-1-ene typically involves the use of stereoselective methods to ensure the correct configuration at the ninth carbon. One common approach is the use of chiral catalysts in the hydrogenation of precursors. For example, starting from an appropriate undecene derivative, hydrogenation in the presence of a chiral catalyst can yield this compound with high enantiomeric purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes using fixed-bed reactors. The use of continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the product can be achieved through distillation and crystallization techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(9S)-9-Methylundec-1-ene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert this compound to saturated hydrocarbons.

    Substitution: The compound can participate in substitution reactions, where functional groups are introduced at specific positions on the carbon chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reduction.

    Substitution: Halogenation reactions can be carried out using halogens like bromine (Br2) or chlorine (Cl2) in the presence of light or a catalyst.

Major Products Formed

    Oxidation: Formation of 9-methylundecanoic acid.

    Reduction: Formation of 9-methylundecane.

    Substitution: Formation of 9-bromo-9-methylundecane.

Scientific Research Applications

(9S)-9-Methylundec-1-ene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (9S)-9-Methylundec-1-ene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

    (9R)-9-Methylundec-1-ene: The enantiomer of (9S)-9-Methylundec-1-ene, differing in the configuration at the ninth carbon.

    9-Methylundecane: A saturated hydrocarbon with similar chain length but lacking the double bond.

    9-Bromo-9-methylundecane: A halogenated derivative with different reactivity.

Uniqueness

This compound is unique due to its specific stereochemistry, which can impart distinct physical and chemical properties compared to its enantiomer or other similar compounds. This uniqueness can be exploited in various applications, particularly where stereochemistry plays a crucial role in the compound’s activity or function.

Properties

CAS No.

642995-42-4

Molecular Formula

C12H24

Molecular Weight

168.32 g/mol

IUPAC Name

(9S)-9-methylundec-1-ene

InChI

InChI=1S/C12H24/c1-4-6-7-8-9-10-11-12(3)5-2/h4,12H,1,5-11H2,2-3H3/t12-/m0/s1

InChI Key

RGIPKJYIRPALFQ-LBPRGKRZSA-N

Isomeric SMILES

CC[C@H](C)CCCCCCC=C

Canonical SMILES

CCC(C)CCCCCCC=C

Origin of Product

United States

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